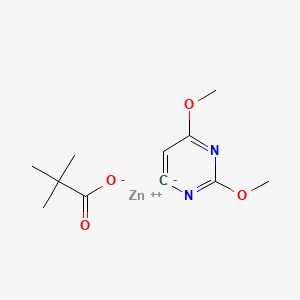
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate is a complex compound that combines zinc with a pyrimidine derivative and a pivalate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 2,6-dimethoxypyrimidine and 2,2-dimethylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include zinc acetate, 2,6-dimethoxypyrimidine, and pivalic acid. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different zinc complexes.
Substitution: The pyrimidine and pivalate groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Scientific Research Applications
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate involves its interaction with various molecular targets. The zinc ion plays a crucial role in catalytic and structural functions, while the pyrimidine and pivalate groups contribute to the compound’s stability and reactivity. The compound can interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Zinc complexes with azomethines of 2,4,6-trimethylaniline and halogen-substituted salicylaldehyde .
- Zinc complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate .
Uniqueness
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications set it apart from other zinc complexes .
Properties
Molecular Formula |
C11H16N2O4Zn |
|---|---|
Molecular Weight |
305.6 g/mol |
IUPAC Name |
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h3H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
ODQUWKBZLINFLW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=N[C-]=C1)OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)
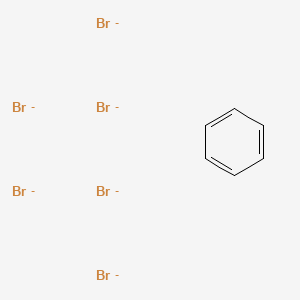
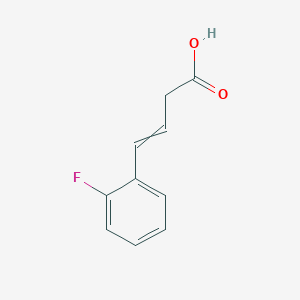
![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
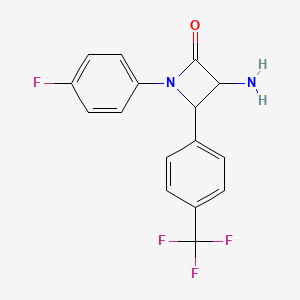
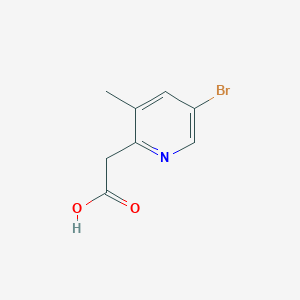


![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
